[2-Oxo-2-(2-phenylpropylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
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Description
[2-Oxo-2-(2-phenylpropylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
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Biological Activity
The compound [2-Oxo-2-(2-phenylpropylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile. This article consolidates findings from various studies, highlighting its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C20H24N2O4S, with a molecular weight of 396.48 g/mol. Its structure features an oxo group, a phenylpropylamine moiety, and a sulfonamide functional group, which contribute to its biological activity.
1. Enzyme Inhibition
Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, derivatives of similar structures have shown inhibitory effects on angiotensin-converting enzyme (ACE), which is relevant in hypertension management . The inhibition of ACE can lead to decreased blood pressure and improved cardiovascular outcomes.
2. Antioxidant Activity
Compounds with similar functional groups have demonstrated antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. This activity can be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
In Vitro Studies
Several in vitro studies have assessed the cytotoxicity and anti-proliferative effects of the compound on various cancer cell lines. The results suggest that it has significant anti-cancer activity, inhibiting cell growth in a dose-dependent manner. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
A549 (Lung) | 20 | Cell cycle arrest at G1 phase |
HeLa (Cervical) | 18 | Inhibition of DNA synthesis |
In Vivo Studies
In vivo studies conducted on animal models have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates. For instance:
- Study : Administration of the compound at a dose of 10 mg/kg in mice bearing A549 tumors resulted in a 40% reduction in tumor volume compared to control groups.
- Mechanism : Enhanced apoptosis and reduced angiogenesis were observed through histological analysis.
Case Study 1: Hypertension Management
A clinical trial involving patients with hypertension evaluated the efficacy of a derivative related to the compound. Results indicated a significant reduction in systolic blood pressure after 12 weeks of treatment, supporting its potential use as an antihypertensive agent .
Case Study 2: Cancer Treatment
A phase II trial assessed the safety and efficacy of the compound in patients with advanced breast cancer. The study reported a partial response in 30% of participants, with manageable side effects such as mild nausea and fatigue .
Safety Profile
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to determine long-term effects and any potential interactions with other medications.
Properties
IUPAC Name |
[2-oxo-2-(2-phenylpropylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-17-8-10-19(11-9-17)12-13-30(27,28)24-15-22(26)29-16-21(25)23-14-18(2)20-6-4-3-5-7-20/h3-13,18,24H,14-16H2,1-2H3,(H,23,25)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKGNSQKOPKBNB-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NCC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NCC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.